molecular formula C10H7N3OS B12952221 N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide CAS No. 646035-19-0

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B12952221
CAS No.: 646035-19-0
M. Wt: 217.25 g/mol
InChI Key: QLKITAZQRNPYTP-UHFFFAOYSA-N
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Description

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide is a benzothiazole-derived acetamide featuring a cyano group (-CN) at the 2-position of the benzothiazole ring and an acetamide moiety at the 5-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, widely recognized for their pharmacological versatility.

Properties

CAS No.

646035-19-0

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

N-(2-cyano-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H7N3OS/c1-6(14)12-7-2-3-9-8(4-7)13-10(5-11)15-9/h2-4H,1H3,(H,12,14)

InChI Key

QLKITAZQRNPYTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC(=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with cyanoacetic acid derivatives. One common method includes the condensation of 2-aminobenzenethiol with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria. As an anticancer agent, it could interfere with cell division by targeting specific enzymes involved in the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on benzothiazole- and related heterocycle-based acetamides, emphasizing substituent effects on molecular properties and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide 2-CH₃ C₁₀H₁₀N₂OS 206.26 Structural analog; methyl group enhances lipophilicity.
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)acetamide 6-CF₃ C₁₀H₇F₃N₂OS 276.24 (calculated) Antineoplastic potential (inferred from patent data).
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 2-Ada, 6-OCH₃ C₂₀H₂₄N₂O₂S 356.48 Antimicrobial activity (implied by benzothiazole core).
N-(4-Hydroxy-2-methyl-1,3-benzothiazol-5-yl)acetamide 2-CH₃, 4-OH C₁₀H₁₀N₂O₂S 222.27 Hydroxy group may improve solubility.
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 3-CH₂Cl (benzisoxazole core) C₁₀H₉ClN₂O₂ 224.65 Chloromethyl group enhances reactivity as a synthetic precursor.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound (-CN) is strongly electron-withdrawing, which may increase metabolic stability and binding affinity compared to electron-donating groups like -CH₃ (e.g., ) .
  • In contrast, polar groups like -OH () or -OCH₃ () may balance these properties .
  • Bioactivity Trends: Benzothiazole acetamides with sulfonyl or heteroaryl substituents (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s cyano group could similarly enhance interactions with microbial enzymes .

Pharmacological Activities

  • Antimicrobial Activity: Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl groups (e.g., compounds 47–50 in ) show potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (MIC: 4–8 µg/mL) .
  • Anticancer Potential: The trifluoromethyl-substituted benzothiazole in is linked to antineoplastic applications, likely due to enhanced metabolic stability from the -CF₃ group .
  • Synthetic Utility: Compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () serve as precursors for further functionalization, highlighting the versatility of halogenated acetamides in medicinal chemistry .

Biological Activity

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the benzothiazole derivative family, which is known for its broad spectrum of biological activities. The compound's structure includes a benzothiazole moiety linked to an acetamide group, which enhances its pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Efficacy Against Cancer Cell Lines

The cytotoxic activity of this compound was evaluated using different human cancer cell lines. The results are summarized in Table 1:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)8.7Inhibition of PI3K/Akt signaling pathway
HeLa (Cervical Cancer)12.4Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)9.3Inhibition of topoisomerase activity

The compound exhibited IC50 values ranging from 8.7 to 12.4 µM across various cell lines, indicating potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

This compound also displays significant antimicrobial properties against various pathogens. Research has shown that it possesses both antibacterial and antifungal activities.

Antimicrobial Efficacy

The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests against several bacterial and fungal strains. The findings are presented in Table 2:

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bacterial
Escherichia coli16Bacterial
Candida albicans64Fungal
Aspergillus niger128Fungal

These results indicate that this compound has a notable effect on both gram-positive and gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspase pathways.
  • PI3K/Akt Pathway Inhibition : Disrupts critical signaling pathways involved in cell survival and proliferation.
  • Topoisomerase Inhibition : Prevents DNA replication in cancer cells by inhibiting topoisomerase enzymes.
  • Cell Cycle Arrest : Causes cell cycle arrest at specific phases, leading to reduced proliferation.

Case Studies

A notable case study involved the application of this compound in a preclinical model for lung cancer treatment. The compound was administered to mice with A549 xenografts, resulting in a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy.

Results from the Case Study

The treatment group exhibited:

  • Tumor Volume Reduction : Average reduction of 45% after four weeks.
  • Survival Rate Improvement : Increased survival rate by approximately 30% compared to controls.

These findings underscore the compound's potential as an effective therapeutic agent in oncological applications .

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